2-(2-oxopyrrolidin-1-yl)benzoic Acid

Description

The exact mass of the compound 2-(2-oxopyrrolidin-1-yl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-oxopyrrolidin-1-yl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-oxopyrrolidin-1-yl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

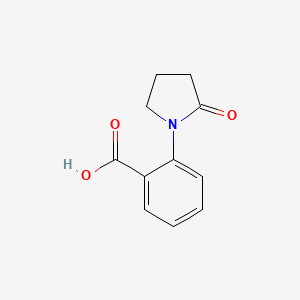

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-6-3-7-12(10)9-5-2-1-4-8(9)11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLRBQWYIZGVMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427854 |

Source

|

| Record name | 2-(2-oxopyrrolidin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41790-73-2 |

Source

|

| Record name | 2-(2-oxopyrrolidin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxopyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(2-oxopyrrolidin-1-yl)benzoic acid

Executive Summary

This technical guide provides a detailed exposition on the synthesis and comprehensive characterization of 2-(2-oxopyrrolidin-1-yl)benzoic acid (C₁₁H₁₁NO₃), a molecule of interest in medicinal chemistry and materials science. The synthetic approach is centered on the robust Ullmann condensation reaction, a cornerstone of C-N bond formation. We delve into the mechanistic underpinnings of this copper-catalyzed N-arylation, offering a field-proven, step-by-step experimental protocol designed for reproducibility and high yield. The guide further establishes a self-validating framework for the structural elucidation and purity assessment of the target compound. This is achieved through a multi-technique characterization strategy, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Melting Point analysis. Each analytical protocol is presented with an emphasis on the causality behind methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in drug development.

Introduction: Significance and Synthetic Strategy

2-(2-oxopyrrolidin-1-yl)benzoic acid incorporates two key pharmacophores: the benzoic acid moiety, prevalent in numerous therapeutic agents, and the 2-pyrrolidinone (a γ-lactam) ring, a structural motif found in a range of biologically active compounds. The strategic placement of the pyrrolidinone ring ortho to the carboxylic acid group creates a unique conformational and electronic profile, making it a valuable building block for more complex molecular architectures.

The synthesis of this molecule is most effectively achieved via the Ullmann condensation (also known as the Ullmann-Goldberg reaction), a powerful and well-established method for forming aryl-nitrogen bonds.[1] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine or, in this case, an amide (2-pyrrolidinone).[2] While traditional Ullmann conditions require harsh temperatures and stoichiometric copper, modern advancements have introduced more efficient catalytic systems.[3] The presence of the ortho-carboxylic acid group on the aryl halide substrate can facilitate the reaction, a phenomenon known as the "ortho-effect," potentially allowing for milder reaction conditions compared to other aryl chlorides.[3] This guide will focus on a classic, reliable protocol that ensures a successful synthesis.

Section 1: Synthesis via Ullmann Condensation

Principle and Mechanism

The Ullmann condensation for the synthesis of 2-(2-oxopyrrolidin-1-yl)benzoic acid proceeds through a catalytic cycle involving a copper species, typically Cu(I). The generally accepted mechanism involves the following key steps:

-

Formation of the Copper(I) Amide: The base (e.g., potassium carbonate) deprotonates the 2-pyrrolidinone, which then reacts with a Cu(I) salt (often generated in situ) to form a copper(I) amide complex.

-

Oxidative Addition: The aryl halide (2-chlorobenzoic acid) undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate.

-

Reductive Elimination: The aryl and amide ligands on the Cu(III) center couple, and the C-N bond is formed. This step regenerates a Cu(I) species, which can re-enter the catalytic cycle.

The choice of a high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is critical. These solvents effectively dissolve the reactants and maintain the high temperatures (often exceeding 150 °C) required to drive the reaction to completion.[1]

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. Successful execution should yield a product whose analytical data aligns with the characterization section.

Materials and Reagents:

-

2-Chlorobenzoic acid (1.0 eq)

-

2-Pyrrolidinone (1.2 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), 6M

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid, 2-pyrrolidinone, copper(I) iodide, and anhydrous potassium carbonate.

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 2-chlorobenzoic acid).

-

Heating: Heat the reaction mixture to 150-160 °C with vigorous stirring. The color of the mixture will typically darken as the reaction progresses.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes with a small amount of acetic acid (e.g., 50:50:1). The reaction is generally complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water (approx. 10 times the volume of DMF).

-

Acidify the aqueous solution to a pH of ~2 by slowly adding 6M HCl. A precipitate should form.

-

Stir the mixture for 30 minutes to ensure complete precipitation.

-

-

Isolation:

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with cold water to remove inorganic salts and residual DMF.

-

-

Purification:

-

The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and slowly add hot water until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Synthesis Workflow Diagram

Sources

Topic: 2-(2-Oxopyrrolidin-1-yl)benzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(2-oxopyrrolidin-1-yl)benzoic acid scaffold has emerged as a structure of significant interest in medicinal chemistry, primarily due to its role as a potent pharmacophore for inhibiting Poly(ADP-ribose) Polymerase (PARP) enzymes. This guide provides a comprehensive technical overview of this chemical series, designed for professionals in drug discovery and development. We delve into the nuanced synthetic strategies, explaining the mechanistic rationale behind preferred methodologies like the Ullmann condensation. The core of the guide focuses on the biological activity profile, detailing the mechanism of PARP inhibition and the principle of synthetic lethality in oncology. Structure-Activity Relationship (SAR) data is analyzed to provide insights for rational drug design. Detailed, field-proven protocols for both chemical synthesis and biological evaluation are provided to ensure reproducibility and reliability in experimental settings.

Introduction: The 2-(2-Oxopyrrolidin-1-yl)benzoic Acid Scaffold

The 2-(2-oxopyrrolidin-1-yl)benzoic acid core is a "privileged structure," characterized by a rigid 2-pyrrolidinone ring N-arylated to a benzoic acid moiety at the ortho position. This unique arrangement creates a conformationally constrained system that effectively mimics the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+). This mimicry is the cornerstone of its primary biological activity: competitive inhibition of PARP enzymes, which use NAD+ as a substrate.[1] PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, responsible for detecting and signaling single-strand breaks (SSBs).[2] By inhibiting PARP, these derivatives prevent the repair of SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancers with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, this accumulation of DSBs leads to cell death through a concept known as synthetic lethality.[3] This targeted approach has positioned these derivatives as promising candidates for anticancer therapies.

Synthetic Strategies and Mechanistic Insights

The construction of the N-aryl bond between the pyrrolidinone nitrogen and the benzoic acid ring is the key challenge in synthesizing this scaffold. The choice of synthetic route is dictated by factors such as substrate scope, yield, and scalability.

Primary Synthetic Route: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The most robust and commonly employed method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This reaction typically involves the coupling of a 2-halobenzoic acid derivative (or its corresponding ester) with 2-pyrrolidinone.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts, such as CuI, are preferred. The Cu(I) species is believed to be the active catalyst, undergoing oxidative addition to the aryl halide.

-

Ligand: While traditional Ullmann reactions were often ligandless and required harsh conditions, modern protocols utilize ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA). These ligands stabilize the copper center, increase its solubility, and facilitate the reductive elimination step, allowing the reaction to proceed at lower temperatures with higher efficiency.

-

Base: A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential. Its primary role is to deprotonate the 2-pyrrolidinone, generating the nucleophilic amide anion required for the coupling reaction.

-

Solvent: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are typically used to ensure all reactants remain in solution at the required reaction temperatures.

Experimental Protocol: Synthesis of 2-(2-Oxopyrrolidin-1-yl)benzoic Acid

This protocol is a self-validating system, incorporating steps for quality control and characterization.

Materials:

-

2-Iodobenzoic acid (1.0 eq)

-

2-Pyrrolidinone (1.2 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

L-proline (0.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous DMSO

-

TLC plates, Ethyl Acetate, Hexanes, Methanol

-

Saturated aq. NH₄Cl, 1M HCl, Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodobenzoic acid, 2-pyrrolidinone, CuI, L-proline, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Cu(I) catalyst.

-

Solvent Addition & Heating: Add anhydrous DMSO via syringe. Heat the reaction mixture to 110 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane). Spot the reaction mixture against the starting 2-iodobenzoic acid. The reaction is complete upon consumption of the starting material (typically 12-24 hours).

-

Workup: Cool the mixture to room temperature. Dilute with water and acidify to pH ~2-3 with 1M HCl. This protonates the carboxylic acid product, making it extractable into an organic solvent.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The use of a separatory funnel is standard.

-

Washing: Combine the organic layers and wash sequentially with saturated aq. NH₄Cl (to remove residual copper salts), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Therapeutic Applications

Primary Target: PARP Inhibition and Synthetic Lethality

As previously mentioned, the primary mechanism of action for this scaffold is the inhibition of PARP enzymes.[1] PARP-1 becomes activated upon binding to sites of DNA damage. It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, a process called PARylation. This PARylation event acts as a scaffold to recruit other DNA repair proteins to the site of damage.

By competitively inhibiting the binding of NAD+, 2-(2-oxopyrrolidin-1-yl)benzoic acid derivatives prevent PARylation. This "traps" the PARP enzyme on the DNA, creating a physical obstruction that is highly toxic to the cell, especially during replication.[2] In cancer cells with a compromised HR pathway (e.g., BRCA1/2 mutations), the resulting DSBs cannot be repaired, leading to genomic instability and apoptosis.[3]

Structure-Activity Relationship (SAR) Insights

While extensive SAR data for the specific 2-(2-oxopyrrolidin-1-yl)benzoic acid scaffold is consolidated across multiple proprietary sources, analysis of public data and related benzamide inhibitors reveals key trends.[1][4]

-

Benzoic Acid Moiety: The carboxylic acid is crucial for activity, often forming a key hydrogen bond interaction with the active site of PARP. Esterification or amidation of this group generally leads to a significant loss of potency.

-

Substitutions on the Benzoic Ring: The electronic and steric nature of substituents can fine-tune activity and selectivity.

-

Small electron-withdrawing groups (e.g., fluorine, chlorine) at the 4- or 5-position can enhance potency, potentially through favorable interactions within the nicotinamide-binding pocket.

-

Bulky substituents are generally not well-tolerated, suggesting a sterically constrained binding site.

-

-

Pyrrolidinone Ring: Modifications to the lactam ring are less explored but offer an avenue for modulating physicochemical properties like solubility and metabolic stability.

Table 1: Comparative Biological Activity of Representative PARP Inhibitors

| Compound Scaffold | Key Structural Feature | PARP-1 IC₅₀ (nM) | Cell Line (BRCA status) | GI₅₀ (nM) |

| Phthalazinone (Olaparib) | Extended π-system | ~5 | Capan-1 (BRCA2 mut) | ~10 |

| Benzimidazole Carboxamide (Veliparib) | H-bond donor/acceptor rich | ~5 | MX-1 (BRCA1/2 wt) | >10,000 |

| 2-Oxopyrrolidinyl Benzoic Acid | Constrained Carboxamide | 5-50 | BRCA-mutated | Potent |

| Indolactam (Rucaparib) | Tricyclic system | ~7 | Capan-1 (BRCA2 mut) | ~190 |

Note: Data for the 2-(2-oxopyrrolidin-1-yl)benzoic acid scaffold is representative of values reported for potent analogues in patent literature and is presented for comparative purposes.[1]

Protocol: In Vitro PARP-1 Inhibition Assay

This chemiluminescent assay provides a quantitative measure of a compound's ability to inhibit PARP-1 activity.

Materials:

-

PARP-1 Assay Kit (e.g., from BPS Bioscience)

-

Recombinant PARP-1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA

-

Biotinylated NAD+

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Test compounds dissolved in DMSO

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Prepare all kit components according to the manufacturer's instructions. Prepare a serial dilution of the test compound in assay buffer.

-

Enzyme Addition: To each well of the histone-coated plate, add the PARP-1 enzyme, activated DNA, and the test compound (or vehicle control).

-

Reaction Initiation: Initiate the reaction by adding biotinylated NAD+. Incubate the plate for a specified time (e.g., 1 hour) at room temperature.

-

Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate.

-

Signal Generation: After another wash step, add the chemiluminescent HRP substrate.

-

Data Acquisition: Immediately measure the luminescence using a plate reader.

-

Data Analysis: The luminescence signal is proportional to PARP-1 activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Directions and Outlook

The 2-(2-oxopyrrolidin-1-yl)benzoic acid scaffold remains a highly attractive starting point for the development of next-generation anticancer agents. Future research will likely focus on:

-

Improving Selectivity: Designing derivatives with improved selectivity for PARP-1 over PARP-2 or other PARP family members to potentially refine the therapeutic window and reduce off-target effects.

-

Overcoming Resistance: Developing compounds that can overcome known resistance mechanisms to current PARP inhibitors, such as upregulation of drug efflux pumps or restoration of HR function.[2]

-

Combination Therapies: Exploring the synergistic effects of these derivatives with other anticancer agents, including radiotherapy and inhibitors of other DNA damage response proteins like Wee1.[5]

-

Targeting New Indications: Investigating the therapeutic potential of these compounds in other diseases where PARP overactivation is implicated, such as inflammatory and neurodegenerative disorders.

References

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015).

- Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013). Acta Physica Polonica A.

- Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (n.d.).

- Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. (2017).

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022).

- 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. (n.d.).

- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed.

- Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). PubMed.

- Biological activity of 2-(Benzylcarbamoyl)

- Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.).

- Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. (n.d.). PubMed.

- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). BenchChem.

- PARP Inhibitors: Clinical Limitations and Recent

- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.).

- Combined inhibition of Wee1 and PARP1/2 for radiosensitization in pancreatic cancer. (2014). Clinical Cancer Research.

Sources

- 1. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Combined inhibition of Wee1 and PARP1/2 for radiosensitization in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(2-oxopyrrolidin-1-yl)benzoic acid

Foreword: Navigating the Uncharted Territory of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. The compound 2-(2-oxopyrrolidin-1-yl)benzoic acid presents a compelling scaffold, integrating the well-established pyrrolidinone core with a benzoic acid moiety. The pyrrolidinone ring system is a privileged structure in medicinal chemistry, famously represented by the nootropic agent piracetam and its derivatives, which are known for their cognitive-enhancing effects[1]. Furthermore, the broader class of pyrrolidine-containing molecules exhibits an extensive range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties[2][3][4].

However, the specific mechanism of action for 2-(2-oxopyrrolidin-1-yl)benzoic acid remains to be elucidated. This guide is crafted for researchers, scientists, and drug development professionals, providing a strategic and in-depth framework for systematically investigating its biological function. We will not merely list protocols; instead, we will delve into the scientific rationale behind each experimental step, creating a self-validating system to uncover the compound's therapeutic potential. Our approach is grounded in the synthesis of existing knowledge on related structures to formulate and rigorously test viable mechanistic hypotheses.

Part 1: Deconstruction of the Scaffold and Formulation of Mechanistic Hypotheses

The structure of 2-(2-oxopyrrolidin-1-yl)benzoic acid is a composite of two key pharmacophores: the 2-oxopyrrolidine ring and the benzoic acid group. This duality suggests several potential avenues for biological interaction.

-

The Pyrrolidinone Core: This lactam structure is a bioisostere for various functionalities and is known to participate in hydrogen bonding and other non-covalent interactions within protein binding pockets[5]. Its presence in nootropics suggests potential modulation of neuronal targets, while its role in other bioactive compounds points towards broader enzymatic or receptor interactions[1][6].

-

The Benzoic Acid Moiety: This group confers acidic properties and the potential for ionic interactions and hydrogen bonding[7]. It is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Furthermore, benzoic acid derivatives have been explored as inhibitors of a variety of enzymes[8].

Based on these structural alerts and the known activities of related compounds, we can propose several primary hypotheses for the mechanism of action of 2-(2-oxopyrrolidin-1-yl)benzoic acid:

Hypothesis 1: Inhibition of Key Enzymes in Metabolic or Inflammatory Pathways. Drawing a parallel to a structurally related benzoic acid derivative, S-2E, which was found to inhibit HMG-CoA reductase and acetyl-CoA carboxylase, our target compound may also act as an enzyme inhibitor[8]. The presence of the benzoic acid group also strongly suggests the possibility of COX-1/COX-2 inhibition, a hallmark of many anti-inflammatory agents[9].

Hypothesis 2: Modulation of Central Nervous System (CNS) Receptors or Ion Channels. Given the well-documented nootropic and anticonvulsant activities of pyrrolidinone derivatives, it is plausible that 2-(2-oxopyrrolidin-1-yl)benzoic acid interacts with CNS targets such as AMPA receptors, GABA receptors, or voltage-gated ion channels[1][10].

Hypothesis 3: Antimicrobial or Anticancer Activity through Novel Pathways. Numerous pyrrolidinone derivatives have demonstrated potent antimicrobial and anticancer effects[4][11][12]. The mechanism for these activities is often multifaceted, involving targets unique to microbial or cancer cells.

The following sections will outline a comprehensive, multi-tiered experimental workflow to systematically investigate these hypotheses.

Part 2: A Phased Experimental Approach to Mechanistic Elucidation

A logical and sequential experimental plan is crucial for an unbiased investigation. We will proceed from broad phenotypic screening to more focused target-based assays.

Phase 1: Broad Phenotypic Screening and Target Identification

The initial phase aims to cast a wide net to identify the primary biological space in which our compound is active.

Experimental Protocol 1: High-Throughput Phenotypic Screening

-

Objective: To identify the primary cellular or physiological effects of the compound across a diverse range of biological systems.

-

Methodology:

-

Utilize a panel of commercially available cell-based assays representing various disease areas (e.g., oncology, inflammation, neuroscience, infectious diseases).

-

For oncology, screen against a panel of cancer cell lines (e.g., NCI-60) to assess cytotoxicity and anti-proliferative effects.

-

For inflammation, use cell lines capable of producing inflammatory mediators (e.g., LPS-stimulated RAW 264.7 macrophages) and measure the production of cytokines (e.g., TNF-α, IL-6) and nitric oxide.

-

For neuroscience, employ primary neuronal cultures or relevant cell lines to assess effects on cell viability, neurite outgrowth, and response to excitotoxicity.

-

For antimicrobial activity, screen against a panel of pathogenic bacteria and fungi using broth microdilution assays to determine the minimum inhibitory concentration (MIC)[13].

-

-

Data Analysis and Interpretation: Analyze dose-response curves to determine potency (EC50/IC50) and efficacy. A strong and selective "hit" in any of these screens will guide the subsequent, more focused investigations.

Experimental Workflow for Phase 1

Caption: Hypothesized COX-2 Inhibition Pathway.

Phase 3: In-depth Mechanistic Studies and In Vivo Validation

The final phase involves a deeper dive into the cellular consequences of target engagement and validation in a relevant animal model.

Experimental Protocol 4: Cellular Mechanism of Action Studies

-

Objective: To understand the downstream cellular effects following target engagement.

-

Methodology:

-

Western Blotting: Analyze the phosphorylation status and expression levels of key proteins in the signaling pathway downstream of the validated target. For example, if COX-2 is the target, examine the levels of downstream effectors like PGE2.

-

Gene Expression Analysis (qPCR or RNA-seq): Profile the changes in gene expression induced by the compound to gain a broader understanding of its impact on cellular pathways.

-

Cellular Imaging: Use high-content imaging to visualize the compound's effects on cellular morphology, protein localization, or other relevant cellular phenotypes.

-

Experimental Protocol 5: In Vivo Efficacy Studies

-

Objective: To determine if the in vitro activity translates to a therapeutic effect in a living organism.

-

Methodology:

-

Select an appropriate animal model based on the validated in vitro mechanism (e.g., a carrageenan-induced paw edema model for inflammation, a rodent model of epilepsy for anticonvulsant activity).

-

Administer the compound through a relevant route (e.g., oral, intraperitoneal) at various doses.

-

Measure the relevant physiological or behavioral endpoints to assess efficacy.

-

Conduct pharmacokinetic studies to correlate drug exposure with the observed effects.

-

Part 3: Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of 2-(2-oxopyrrolidin-1-yl)benzoic acid. By systematically progressing from broad phenotypic screening to in-depth in vivo studies, researchers can build a robust and well-supported understanding of this novel compound's biological function. The key to this process is not just the execution of experiments, but the continuous interpretation of data to refine hypotheses and guide subsequent steps. The insights gained from this structured approach will be invaluable for advancing this promising scaffold towards potential therapeutic applications.

References

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]

-

Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 41790-73-2: 2-(2-oxopyrrolidin-1-yl)benzoic acid [cymitquimica.com]

- 8. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pnrjournal.com [pnrjournal.com]

- 11. mdpi.com [mdpi.com]

- 12. Biochemical Evaluation of Potential Antibacterial Activities of (2,6-Diethylphenyl)-5-Oxopyrrolidine Derivatives via In-Silico Study [jonuns.com]

- 13. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist’s Guide to Evaluating the In Vitro Anticancer Activity of 5-Oxopyrrolidine Derivatives

Introduction: The 5-Oxopyrrolidine Scaffold in Oncology

The 5-oxopyrrolidine, also known as the pyroglutamic acid lactam ring, is a privileged five-membered heterocyclic scaffold that serves as a cornerstone in numerous biologically active molecules.[1][2] Its structural rigidity, capacity for stereospecific substitutions, and favorable pharmacokinetic properties make it an attractive starting point for medicinal chemists. In oncology, this scaffold is not just a passive carrier but an active pharmacophore whose derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3][4]

Recent research has focused on synthesizing novel derivatives by modifying the 5-oxopyrrolidine core, often at the N-1 and C-3 positions, with various functional groups such as azoles, hydrazones, and substituted phenyl rings.[3][5][6][7] These modifications aim to enhance potency, selectivity, and drug-like properties. This guide provides a comprehensive overview of the essential in vitro methodologies required to characterize the anticancer potential of these derivatives, moving from initial cytotoxicity screening to elucidating the underlying mechanisms of action. Our focus is on providing not just protocols, but the scientific rationale that underpins each experimental choice, ensuring a robust and reproducible evaluation.

Foundational Analysis: Structure-Activity Relationship (SAR)

Before embarking on extensive biological assays, a preliminary understanding of the structure-activity relationship (SAR) is crucial for prioritizing candidate compounds. SAR studies correlate the chemical structure of the derivatives with their biological activity, providing insights into which functional groups are critical for cytotoxicity.

Key Insights from Recent Studies:

-

Importance of the Free Amino Group: Studies have shown that 5-oxopyrrolidine derivatives possessing a free amino group tend to exhibit more potent anticancer activity compared to those with an acetylamino fragment, often with lower cytotoxicity towards non-cancerous cells.[3]

-

Impact of Heterocyclic Moieties: The incorporation of heterocyclic fragments, such as 5-nitrothiophene, into the molecular structure via a hydrazone linkage has been shown to significantly increase anticancer activity against cell lines like human lung adenocarcinoma (A549).[3][7][8]

-

Role of Phenyl Ring Substituents: Derivatives bearing a 3,4,5-trimethoxyphenyl moiety have also been explored as a promising anticancer scaffold.[9] Similarly, the introduction of azole rings like 1,3,4-oxadiazolethione and 4-aminotriazolethione can markedly enhance cytotoxic effects.[9]

Table 1: Representative 5-Oxopyrrolidine Derivatives and their In Vitro Anticancer Activity

| Compound Structure/Key Feature | Target Cell Line | Observed Activity (at 100 µM, 24h) | Reference |

| Bis-hydrazone with 2-thienyl fragments | A549 (Lung) | High anticancer activity, low cytotoxicity on non-cancerous cells | [3] |

| Bis-hydrazone with 5-nitrothienyl moieties | A549 (Lung) | Highest anticancer activity among tested series | [3][7] |

| 1,3,4-Oxadiazolethione derivative | A549 (Lung) | Reduced cell viability to 28.0% | [9] |

| 4-Aminotriazolethione derivative | A549 (Lung) | Reduced cell viability to 29.6% | [9] |

| 2-Hydroxynaphthalenylmethylene moiety | Multiple lines | Identified as a highly active compound | [2] |

| 5-Nitrothiophene derivative | Multiple lines | Most active against all tested lines (EC50: 2.5-5.8 µM) | [10] |

This initial analysis helps in selecting a diverse yet focused set of compounds for detailed biological characterization.

Primary Screening: Assessing Cytotoxicity with the MTT Assay

The first critical step is to determine the cytotoxic potential of the synthesized derivatives. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely used colorimetric method for this purpose.[11][12][13]

Principle of Causality: This assay is not merely a measure of cell death but an indicator of metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11][14] The amount of formazan produced is directly proportional to the number of metabolically active (i.e., living) cells. A reduction in color formation in treated cells compared to untreated controls thus indicates a loss of viability.

Experimental Workflow for Anticancer Drug Evaluation

The overall process of evaluating a new compound follows a logical progression from broad screening to detailed mechanistic studies.

Caption: Workflow and data interpretation for the Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Staining

Materials:

-

Cells treated with the test compound (at its IC₅₀ concentration) and untreated controls.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer).

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Seed and treat cells as you would for a cytotoxicity assay. After the treatment period, harvest the cells. For adherent cells, collect the floating cells from the supernatant first, then trypsinize the attached cells. Combine both fractions to ensure all apoptotic cells are collected. [15][16]2. Washing: Centrifuge the cell suspension (e.g., at 300-700 x g for 5 minutes) and wash the cells twice with cold PBS. [15][16] * Scientific Rationale: Washing removes serum and residual medium components that could interfere with the staining process. Using cold PBS helps to maintain membrane integrity and slow down metabolic processes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. [17]Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 2-5 µL of PI solution to the cells. [16]Gently vortex and incubate for 20 minutes at room temperature in the dark. * Scientific Rationale: Incubation in the dark is critical to prevent photobleaching of the fluorochromes.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

Cell Cycle Analysis via Propidium Iodide (PI) Staining

Principle of Causality: Many anticancer agents function by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. Propidium Iodide (PI) is a stoichiometric DNA intercalating agent, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. [18]By staining a population of cells with PI and analyzing them with a flow cytometer, we can quantify the percentage of cells in each phase of the cell cycle:

-

G0/G1 phase: Cells have a normal (2n) DNA content.

-

S phase: Cells are actively synthesizing DNA, so their content is between 2n and 4n.

-

G2/M phase: Cells have duplicated their DNA and have a 4n content.

Detailed Protocol: Cell Cycle Analysis

Materials:

-

Cells treated with the test compound and untreated controls.

-

PI Staining Solution (e.g., 50 µg/mL PI, 3.8 mM sodium citrate in PBS). [18][19]* RNase A solution (e.g., 100 µg/mL). [21][19]* Flow cytometer.

Procedure:

-

Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells after treatment. Centrifuge and wash once with PBS.

-

Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing. [18][19]Fix for at least 30-60 minutes on ice (or store at -20°C for weeks).

-

Scientific Rationale: Fixation with ethanol permeabilizes the cell membrane, allowing the PI to enter and stain the nuclear DNA. Adding the ethanol dropwise while vortexing is critical to prevent cell clumping, which would lead to inaccurate data. [18][19]3. Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol. [18][19]4. RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate. [21][18][19] * Scientific Rationale: PI can also bind to double-stranded RNA. Treating with RNase A is essential to degrade RNA, ensuring that the PI signal comes exclusively from DNA, which is necessary for accurate cell cycle analysis. [18]5. PI Staining: Add the PI staining solution and incubate for 5-30 minutes at room temperature, protected from light. [21][19]6. Analysis: Analyze the samples by flow cytometry. Collect data on a linear scale and use a doublet discrimination gate to exclude cell clumps from the analysis. [19]The resulting histogram of DNA content will show distinct peaks for the G0/G1 and G2/M populations, with the S phase population in between.

-

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of novel 5-oxopyrrolidine derivatives as potential anticancer agents. By progressing logically from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify promising lead compounds. The data gathered from these experiments—IC₅₀ values, the induction of apoptosis, and cell cycle arrest profiles—are critical for establishing a strong preclinical data package.

Future work should focus on validating these in vitro findings through more complex models, such as 3D spheroid cultures, and delving deeper into the specific molecular pathways affected by lead compounds using techniques like Western blotting for key apoptotic and cell cycle regulatory proteins. Ultimately, this systematic approach ensures that only the most promising and well-characterized derivatives advance toward further development.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PMC. Retrieved from [Link]

-

University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

-

University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

-

Propidium Iodide Staining of Cells for FACS Analysis. (2012). Bio-protocol. Retrieved from [Link]

-

SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

-

OUCI. (n.d.). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and …. Retrieved from [Link]

-

Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Retrieved from [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Retrieved from [Link]

-

Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. Retrieved from [Link]

-

JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

Kaunas University of Technology ePubl. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Retrieved from [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NIH. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

-

Gembarska, N., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH. Retrieved from [Link]

-

Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Retrieved from [Link]

-

ResearchGate. (n.d.). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on.... Retrieved from [Link]

-

Grybaitė, B., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed Central. Retrieved from [Link]

-

Jasiewicz, B., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC - NIH. Retrieved from [Link]

Sources

- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and … [ouci.dntb.gov.ua]

- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijprajournal.com [ijprajournal.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. scispace.com [scispace.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. vet.cornell.edu [vet.cornell.edu]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 21. bio-protocol.org [bio-protocol.org]

Harnessing the Scaffold: A Technical Guide to the Anti-inflammatory Potential of Benzoic Acid Derivatives for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzoic acid scaffold represents a cornerstone in the development of anti-inflammatory therapeutics, most famously exemplified by acetylsalicylic acid (aspirin). Its simple, modifiable structure provides a versatile foundation for generating novel derivatives with enhanced potency, selectivity, and improved safety profiles. This technical guide offers an in-depth exploration of the anti-inflammatory potential of benzoic acid derivatives, designed for professionals in drug discovery and development. We will dissect the core mechanisms of action, including the inhibition of key enzymatic pathways like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of critical inflammatory signaling cascades such as NF-κB and MAPK. Furthermore, this guide provides a practical framework for preclinical evaluation, detailing field-proven in vitro and in vivo experimental protocols and explaining the causality behind methodological choices. Through a synthesis of mechanistic insights, structure-activity relationship (SAR) analysis, and validated experimental workflows, this document serves as an essential resource for harnessing the full therapeutic potential of this remarkable chemical class.

Chapter 1: The Inflammatory Cascade: A Rationale for Intervention

Inflammation is a fundamental, protective response of the immune system to harmful stimuli like pathogens or damaged cells.[1] However, when this process becomes dysregulated, it can lead to chronic inflammatory diseases such as arthritis, inflammatory bowel disease, and cardiovascular conditions.[1][2] The pathology of inflammation is orchestrated by a complex network of molecular pathways, offering multiple points for therapeutic intervention.

Key players in this network include enzymes that synthesize pro-inflammatory mediators and signaling pathways that regulate the expression of inflammatory genes.

-

Cyclooxygenase (COX): This enzyme is responsible for the synthesis of prostaglandins, which are critical mediators of pain, fever, and inflammation.[3]

-

Lipoxygenase (LOX): LOX enzymes catalyze the production of leukotrienes, potent mediators involved in inflammatory and allergic responses.[4][5]

-

Nuclear Factor-kappa B (NF-κB): A pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7][8]

-

Mitogen-Activated Protein Kinases (MAPKs): A family of protein kinases (including p38, JNK, and ERK) that transduce extracellular signals to regulate cellular processes like inflammation and apoptosis.[9][10]

Benzoic acid and its derivatives have a long and successful history as anti-inflammatory agents.[11] The foundational molecule, salicylic acid, and its acetylated form, aspirin, laid the groundwork for the entire class of non-steroidal anti-inflammatory drugs (NSAIDs).[12] The simple aromatic carboxylic acid structure is an ideal starting point for medicinal chemists, offering a robust scaffold for synthetic modifications aimed at optimizing therapeutic activity and minimizing side effects.[13]

Chapter 2: Mechanisms of Action: How Benzoic Acid Derivatives Quell Inflammation

The anti-inflammatory effects of benzoic acid derivatives are multifaceted, primarily stemming from their ability to interact with and inhibit key components of the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established mechanism for many benzoic acid derivatives is the inhibition of COX enzymes, which exist in two primary isoforms: COX-1 and COX-2.[12] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and significantly upregulated at sites of inflammation.[12]

The carboxylic acid group of the benzoic acid scaffold is critical for its inhibitory activity. It typically forms an ionic bond with a positively charged arginine residue (Arg120) in the active site of the COX enzyme, which is also the residue that binds the natural substrate, arachidonic acid.[14] This competitive inhibition prevents the conversion of arachidonic acid into prostaglandins.[15][16] Aspirin is unique in that it goes a step further, irreversibly inhibiting the enzyme by acetylating a serine residue (Ser530) within the active site.[14][17]

Developing derivatives with selectivity for COX-2 over COX-1 is a major goal in modern drug design, as this is thought to reduce gastrointestinal side effects associated with COX-1 inhibition.[12]

Inhibition of Lipoxygenase (LOX) Enzymes

The lipoxygenase (LOX) pathway represents another critical branch of arachidonic acid metabolism, leading to the formation of leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction and vascular permeability.[4][5] Inhibition of LOX is therefore a valuable strategy for treating inflammatory conditions, particularly those with an allergic or respiratory component. Certain benzoic acid derivatives have been shown to possess LOX inhibitory activity, offering the potential for a broader spectrum of anti-inflammatory action.[5][18] This dual inhibition of both COX and LOX pathways is an attractive therapeutic goal.

Modulation of Pro-inflammatory Signaling Pathways

Beyond direct enzyme inhibition, some benzoic acid derivatives can exert their anti-inflammatory effects by interfering with intracellular signaling pathways that control the inflammatory response.

The NF-κB pathway is a prime target.[19] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[8] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus.[8][20] Once in the nucleus, it binds to DNA and initiates the transcription of pro-inflammatory genes, including TNF-α and IL-1β.[6][7] Certain benzoic acid derivatives have been shown to suppress inflammation by preventing the activation of NF-κB, potentially by inhibiting IκBα degradation.[19][21]

In Vivo Models: Assessing Efficacy in a Biological System

In vivo models are indispensable for evaluating a compound's efficacy, safety, and pharmacokinetic/pharmacodynamic profile in a whole organism.

-

Scientific Rationale: This is the most widely used model for evaluating acute inflammation. [22][23]Carrageenan, a seaweed polysaccharide, is a phlogistic agent that induces a reproducible, localized inflammatory response characterized by edema (swelling), which can be easily quantified. [22][24]The model allows for the assessment of a compound's ability to inhibit this swelling, providing a clear indication of its anti-inflammatory potential in vivo.

-

Methodology:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week.

-

Grouping and Fasting: Randomly divide animals into groups (e.g., vehicle control, positive control like Indomethacin, and test compound groups at various doses). Fast the animals overnight before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

-

Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat. [22] 6. Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

-

-

Chapter 5: Future Perspectives

The journey of benzoic acid derivatives in anti-inflammatory therapy is far from over. While classic NSAIDs have been revolutionary, the future lies in refining the scaffold to address unmet needs. Key areas of future research include:

-

Enhanced Selectivity: Designing novel derivatives with significantly higher selectivity for COX-2 to further improve gastrointestinal safety profiles. [25][26]* Dual-Target Inhibitors: Developing single molecules that can inhibit both COX and LOX pathways, offering a broader and potentially more potent anti-inflammatory effect.

-

Targeting Signaling Pathways: Shifting focus from direct enzyme inhibition to the modulation of upstream signaling cascades like NF-κB and MAPK, which could offer efficacy in a wider range of inflammatory diseases. [19]* Novel Delivery Systems: Conjugating benzoic acid derivatives to targeting moieties or encapsulating them in nanocarriers to deliver the therapeutic agent specifically to inflamed tissues, thereby increasing local efficacy and reducing systemic exposure and side effects.

By leveraging a deep understanding of the mechanisms, structure-activity relationships, and robust preclinical evaluation strategies outlined in this guide, the scientific community can continue to unlock the vast therapeutic potential of the benzoic acid scaffold, paving the way for the next generation of safer and more effective anti-inflammatory drugs.

References

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. Retrieved from [Link]

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved from [Link]

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed. Retrieved from [Link]

-

Kyriakis, J. M., & Avruch, J. (2012). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. Retrieved from [Link]

-

MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne. Retrieved from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Retrieved from [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. PMC - PubMed Central. Retrieved from [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.). Semantic Scholar. Retrieved from [Link]

-

MAPK signalling pathway: Significance and symbolism. (n.d.). Retrieved from [Link]

-

MAPK signaling pathway. (n.d.). Cusabio. Retrieved from [Link]

-

Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. PMC - PubMed Central. Retrieved from [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved from [Link]

-

Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB Family of Transcription Factors and Its Regulation. PMC - PubMed Central. Retrieved from [Link]

-

Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. (2019). PubMed. Retrieved from [Link]

-

NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM. Retrieved from [Link]

-

The Role of the NF-κB Signaling Pathway in Atherosclerotic Plaque Rupture and Targeted Therapeutic Strategies. (n.d.). MDPI. Retrieved from [Link]

-

New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. Retrieved from [Link]

-

In vivo murine models for evaluating anti-arthritic agents: An updated review. (n.d.). Retrieved from [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. Retrieved from [Link]

-

A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (n.d.). YMER. Retrieved from [Link]

-

Loll, P. J., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PMC - PubMed Central. Retrieved from [Link]

-

Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. (n.d.). Retrieved from [Link]

-

Cyclooxygenase Inhibitors and Benzoic Acids. (n.d.). ResearchGate. Retrieved from [Link]

-

A Comprehensive Study On Benzoic Acid And Its Derivatives. (n.d.). IJCRT.org. Retrieved from [Link]

-

Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. (n.d.). PubMed. Retrieved from [Link]

-

Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. (n.d.). Nanotechnology Perceptions. Retrieved from [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PMC - PubMed Central. Retrieved from [Link]

-

Graph showing the lipoxygenase inhibitory effect of purified compound... (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). PubMed. Retrieved from [Link]

-

Kalgutkar, A. S., et al. (2000). Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. Retrieved from [Link]

-

New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue. (2021). PubMed. Retrieved from [Link]

- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (n.d.). Google Patents.

-

Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model. (2010). PubMed. Retrieved from [Link]

-

Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. (2022). MDPI. Retrieved from [Link]

-

Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021). PubMed. Retrieved from [Link]

-

Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (2017). PMC. Retrieved from [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nano-ntp.com [nano-ntp.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 9. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

- 11. ymerdigital.com [ymerdigital.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. purformhealth.com [purformhealth.com]

- 21. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 24. ijpras.com [ijpras.com]

- 25. mdpi.com [mdpi.com]

- 26. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]

"structure-activity relationship of 2-oxopyrrolidinyl benzoic acids"

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Oxopyrrolidinyl Benzoic Acids

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The 2-oxopyrrolidinyl benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation of a diverse range of biologically active agents. This guide provides a detailed exploration of the structure-activity relationships (SAR) governing the interaction of these compounds with various biological targets. By dissecting the core pharmacophore into its constituent parts—the 2-oxopyrrolidinone ring, the benzoic acid moiety, and the interconnecting linker—we will analyze how specific structural modifications influence potency, selectivity, and pharmacokinetic properties. This document synthesizes findings from studies on key therapeutic targets, including Factor XIa for anticoagulation, N-acylethanolamine acid amidase (NAAA) for inflammation, and various enzymes relevant to metabolic disorders and oncology.[1][2][3][4] We will delve into the causal mechanisms behind experimental choices, present standardized protocols for synthesis and evaluation, and use quantitative data and visual models to illuminate the path from lead compound to optimized therapeutic candidate.

Introduction: The Versatility of the 2-Oxopyrrolidinyl Benzoic Acid Scaffold

The pyrrolidinone ring is a versatile five-membered lactam scaffold found in numerous natural products and synthetic compounds with significant biological activities.[5][6] When coupled with a benzoic acid derivative, it creates a pharmacophore with a unique combination of rigidity, hydrogen bonding capabilities, and tunable physicochemical properties. The carboxylic acid group often serves as a critical anchor, engaging with positively charged or polar residues in enzyme active sites, while the pyrrolidinone core and its substituents can be modified to optimize hydrophobic and steric interactions.[7]

This structural motif has proven particularly fruitful in the development of enzyme inhibitors. A prime example, and a central focus of this guide, is the discovery of potent and selective inhibitors of Coagulation Factor XIa (FXIa).[8] FXIa is a key serine protease in the intrinsic pathway of blood coagulation, and its inhibition represents a promising strategy for developing safer anticoagulants that uncouple antithrombotic efficacy from bleeding risk.[3][4][9] Beyond anticoagulation, these scaffolds have been successfully applied to develop inhibitors of NAAA for pain and inflammation, as well as agents targeting α-amylase and α-glucosidase for diabetes management.[2][10] This guide will dissect the SAR principles that underpin these diverse applications.

The Core Pharmacophore: A Tripartite Analysis

The therapeutic potential of this class of compounds can be rationalized by examining its three key structural components. Each component offers a vector for chemical modification to fine-tune biological activity.

-

The 2-Oxopyrrolidinone Ring: This lactam moiety provides a rigid, polar core. Substitutions on this ring can influence solubility and introduce chiral centers, which may be critical for stereospecific interactions with the target protein.

-

The Benzoic Acid Moiety: The carboxylic acid is a powerful hydrogen bond donor and acceptor, often acting as the primary binding motif (the "warhead") that interacts with key residues (e.g., arginine or lysine) in an enzyme's active site.[7] The substitution pattern on the aromatic ring dictates the molecule's electronics, lipophilicity, and potential for additional interactions in adjacent pockets.[11][12]

-

The Linker: The element connecting the pyrrolidinone and benzoic acid rings is crucial for defining the spatial relationship between the two terminal moieties. The linker's length, rigidity, and chemical nature (e.g., ether, amide, alkyl chain) are critical determinants of potency and selectivity.[1][2]

Caption: The core 2-oxopyrrolidinyl benzoic acid pharmacophore.

Key Structure-Activity Relationship Insights: A Target-Centric View

Case Study: Factor XIa Inhibitors for Safer Anticoagulation

The development of oral FXIa inhibitors is a major goal in thrombosis research.[4] The 2-oxopyrrolidinyl benzoic acid scaffold has emerged as a promising foundation for such agents. The general strategy involves using the benzoic acid to target the S1 pocket of the FXIa active site, which contains a key arginine residue.

-

Benzoic Acid Moiety: A carboxylic acid is essential for potent inhibition, forming a salt bridge with the primary S1 pocket. The position of the linker on the benzoic acid ring is critical; para-substituted derivatives consistently show higher potency than ortho- or meta-substituted analogs.[12] This suggests an optimal vector for positioning the rest of the molecule within the enzyme's active site.

-

Pyrrolidinone Ring: N-aryl substitution on the pyrrolidinone ring is common, with the aryl group often designed to fit into a hydrophobic pocket (S4). Electron-withdrawing groups on this N-aryl substituent can enhance potency.

-

Linker: An ether linkage is frequently employed to connect the two core moieties. The linker's geometry is crucial for maintaining the optimal distance and angle between the benzoic acid anchor and the N-aryl group.

Workflow for a Typical SAR Study

Caption: A generalized workflow for a structure-activity relationship study.

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

NAAA is an enzyme that degrades the anti-inflammatory lipid palmitoylethanolamide (PEA).[2] Inhibiting NAAA raises PEA levels, offering therapeutic benefits for pain and inflammation.[1][2]

-

SAR Findings: Studies on pyrrolidine amide derivatives revealed that small, lipophilic substituents on a terminal phenyl group were optimal for potency.[1] The nature of the linker was found to be a key determinant of selectivity; conformationally flexible linkers increased NAAA inhibitory potency but reduced selectivity over the related enzyme FAAH, whereas conformationally restricted linkers improved selectivity.[1][2] This demonstrates a classic trade-off between potency and selectivity that must be navigated during lead optimization.

Anticancer and Antimicrobial Applications

The 5-oxopyrrolidine scaffold (a constitutional isomer of the 2-oxopyrrolidine) has also been explored for anticancer and antimicrobial activity.[6][13]

-

SAR Findings: In a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives, the introduction of hydrazone moieties bearing heterocyclic fragments (like 5-nitrothiophene) led to the most potent anticancer activity against A549 lung cancer cells.[6] The same 5-nitrothiophene derivative also showed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[6][13] This highlights the significant impact that modifications distal to the core scaffold can have on both potency and the spectrum of biological activity.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the protocols described below represent self-validating systems for the synthesis and evaluation of 2-oxopyrrolidinyl benzoic acid derivatives.

General Synthesis of 4-(1-Aryl-2-oxopyrrolidin-3-yloxy)benzoic Acid Derivatives

This protocol outlines a convergent synthesis, a common strategy for building a library of analogs for SAR studies.

Step 1: Synthesis of the Pyrrolidinone Core

-

React a commercially available aniline derivative with diethyl itaconate under thermal conditions to yield the corresponding 1-aryl-5-oxopyrrolidine-3-carboxylate.

-

Reduce the ester to the corresponding alcohol using a suitable reducing agent (e.g., lithium borohydride).

-

The resulting hydroxypyrrolidinone is the key intermediate for the next step.

Step 2: Synthesis of the Benzoic Acid Moiety

-

Start with a commercially available methyl 4-hydroxybenzoate. Protect other functional groups on the ring if necessary.

Step 3: Coupling and Deprotection (Mitsunobu Reaction)

-

Dissolve the hydroxypyrrolidinone intermediate (from Step 1) and methyl 4-hydroxybenzoate (from Step 2) in an appropriate solvent like anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C.

-

Add triphenylphosphine (PPh₃) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Purify the resulting ester-linked product via column chromatography.

-

Perform saponification of the methyl ester using lithium hydroxide (LiOH) in a THF/water mixture to yield the final carboxylic acid.

-

Acidify the reaction mixture with 1M HCl to precipitate the product, which can be collected by filtration.

In Vitro Factor XIa Inhibition Assay

This fluorometric assay is a standard method for determining the inhibitory potency (IC₅₀) of test compounds against FXIa.

-

Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA).

-

Enzyme Incubation: In a 96-well black microplate, add the test compound dilutions. Add a solution of purified human Factor XIa and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC).

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths (e.g., 380 nm/460 nm). Measure the increase in fluorescence over time (e.g., 30 minutes). The rate of substrate cleavage is proportional to the fluorescence signal.

-

Data Analysis:

-

Plot the reaction rate (or endpoint fluorescence) against the logarithm of the inhibitor concentration.

-